molecular formula C21H29N5O B6445910 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2640977-60-0

4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B6445910
CAS No.: 2640977-60-0
M. Wt: 367.5 g/mol
InChI Key: NKUHBLATHASCTG-UHFFFAOYSA-N
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Description

4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine: . This compound features a pyridazine ring, a morpholine group, and a piperazine moiety, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multiple steps, starting with the construction of the pyridazine core. One common approach is to start with a suitable pyridazine derivative and introduce the piperazine and morpholine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a strong base or acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine: has several scientific research applications:

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its interactions with biological targets can be studied to understand its potential as a therapeutic agent.

  • Medicine: : It may have pharmacological properties that make it useful in drug development.

  • Industry: : Its chemical properties can be exploited in various industrial processes.

Mechanism of Action

The mechanism by which 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which it is used. For example, in a medicinal context, it might bind to receptors or enzymes, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine: can be compared to other similar compounds, such as:

  • Pyridazin-3(2H)-ones: : These compounds also feature a pyridazine ring and are known for their diverse pharmacological activities.

  • 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine: : This compound has a similar piperazine group but differs in the substitution pattern on the pyridazine ring.

The uniqueness of This compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-[6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-2-5-19(6-3-1)7-4-10-24-11-13-25(14-12-24)20-8-9-21(23-22-20)26-15-17-27-18-16-26/h1-3,5-6,8-9H,4,7,10-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUHBLATHASCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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